molecular formula C11H17N3O B13319305 Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine

Cat. No.: B13319305
M. Wt: 207.27 g/mol
InChI Key: MJNOYJCKLDQGTC-UHFFFAOYSA-N
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Description

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxycyclohexyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under controlled conditions.

    Introduction of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxycyclohexyl halide reacts with the pyrazine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Rel-5-((1r,4r)-4-methoxycyclohexyl)pyrazin-2-amine can be compared with other similar compounds, such as:

    5-(Cyclohexyl)pyrazin-2-amine: Lacks the methoxy group, leading to different chemical and biological properties.

    5-((1r,4r)-4-hydroxycyclohexyl)pyrazin-2-amine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.

    5-((1r,4r)-4-methoxycyclohexyl)pyrimidin-2-amine: Features a pyrimidine ring instead of a pyrazine ring, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-(4-methoxycyclohexyl)pyrazin-2-amine

InChI

InChI=1S/C11H17N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h6-9H,2-5H2,1H3,(H2,12,14)

InChI Key

MJNOYJCKLDQGTC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=CN=C(C=N2)N

Origin of Product

United States

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